An In-depth Technical Guide to 1-Ethylindoline-6-carbonitrile hydrochloride: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Ethylindoline-6-carbonitrile hydrochloride: Synthesis, Properties, and Potential Applications
CAS Number: 1187928-73-9[1][2] Molecular Formula: C₁₁H₁₃ClN₂ Molecular Weight: 208.69 g/mol
This technical guide provides a comprehensive overview of 1-Ethylindoline-6-carbonitrile hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and prospective biological significance.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds with significant biological activities.[3][4] Its unique three-dimensional structure and electronic properties make it a valuable building block in the design of novel therapeutic agents. The introduction of a cyano group at the 6-position and an ethyl group at the 1-position of the indoline ring, as in 1-Ethylindoline-6-carbonitrile, creates a molecule with distinct physicochemical properties that can influence its interaction with biological targets.
The nitrile functional group is a versatile component in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability. Furthermore, the cyano group can serve as a synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would involve the following key transformations:
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Synthesis of 6-Cyanoindole: This can be achieved through various established methods, such as the Fischer indole synthesis.
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Reduction of 6-Cyanoindole to 6-Cyanoindoline: The selective reduction of the indole double bond without affecting the cyano group is a critical step.
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N-Ethylation of 6-Cyanoindoline: Introduction of the ethyl group at the nitrogen atom of the indoline ring.
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Formation of the Hydrochloride Salt: Conversion of the free base to its more stable and water-soluble hydrochloride salt.
Experimental Protocol: A Plausible Synthesis of 1-Ethylindoline-6-carbonitrile hydrochloride
Step 1: Synthesis of 6-Cyanoindole
A common method for the synthesis of 6-cyanoindole is through the Fischer indole synthesis, starting from 4-cyanophenylhydrazine hydrochloride and a suitable aldehyde or ketone.
Step 2: Reduction of 6-Cyanoindole to 2,3-Dihydro-1H-indole-6-carbonitrile (6-Cyanoindoline)
Selective reduction of the C2-C3 double bond of the indole ring can be achieved using various reducing agents. A method for the synthesis of 2,3-dihydroindole derivatives from 2-oxindoles has been described, which involves reduction using boron hydrides.[5]
Step 3: N-Ethylation of 2,3-Dihydro-1H-indole-6-carbonitrile
The N-alkylation of indoles and indolines is a well-established transformation. An iron-catalyzed N-alkylation of indolines with alcohols has been reported as an efficient method.[6]
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Reaction: To a solution of 2,3-dihydro-1H-indole-6-carbonitrile in a suitable solvent such as 2,2,2-trifluoroethanol (TFE), add ethanol (2 equivalents), an iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), a co-catalyst (e.g., Me₃NO, 10 mol%), and a base (e.g., K₂CO₃, 1 equivalent).
-
Conditions: The reaction mixture is heated at 110°C for 18-48 hours under an inert atmosphere (e.g., argon).
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Work-up: Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product can be purified by column chromatography.
Step 4: Formation of 1-Ethylindoline-6-carbonitrile hydrochloride
The final step involves the conversion of the N-ethylated indoline free base to its hydrochloride salt to improve its stability and solubility.
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Procedure: Dissolve the purified 1-Ethylindoline-6-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
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Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Characterization
The structure and purity of the synthesized 1-Ethylindoline-6-carbonitrile hydrochloride should be confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the indoline ring. The integration of these signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Resonances for the cyano carbon, the carbons of the ethyl group, and the aromatic and aliphatic carbons of the indoline core. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₁₁H₁₂N₂) and potentially a fragment corresponding to the loss of the ethyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7][8] |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Potential Applications in Drug Development
While specific biological activity data for 1-Ethylindoline-6-carbonitrile hydrochloride is not available in the public domain, the structural motifs present in the molecule suggest potential areas of therapeutic interest.
Central Nervous System (CNS) Disorders
Derivatives of 5- and 6-cyanoindole have been investigated as highly selective partial agonists for the dopamine D₄ receptor.[9] The dopamine D₄ receptor is a promising target for the treatment of neuropsychiatric disorders. Although 1-Ethylindoline-6-carbonitrile is structurally simpler than the reported D₄ receptor ligands, it could serve as a valuable starting point or fragment for the design of novel CNS-active compounds.
Other Potential Therapeutic Areas
The indole nucleus is a common scaffold in a wide range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. The unique substitution pattern of 1-Ethylindoline-6-carbonitrile hydrochloride makes it an interesting candidate for screening in various biological assays to uncover novel therapeutic activities.
Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Specific safety data for 1-Ethylindoline-6-carbonitrile hydrochloride is not available. However, based on the data for related indole and nitrile-containing compounds, appropriate safety precautions should be taken.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[12] May cause skin and eye irritation.[12]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[10]
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
1-Ethylindoline-6-carbonitrile hydrochloride is a synthetically accessible heterocyclic compound with potential for further exploration in medicinal chemistry. The presence of the indoline core, a cyano group, and an N-ethyl substituent provides a unique combination of structural features that may confer interesting biological activities. While specific data on its properties and applications are currently limited, the information presented in this guide, based on related compounds and established synthetic methodologies, provides a solid foundation for researchers interested in investigating this and similar molecules. Further research is warranted to fully elucidate its synthetic pathway, characterize its physicochemical properties, and explore its therapeutic potential.
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